1-(6-Bromopyridin-3-yl)ethanol
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Overview
Description
1-(6-Bromopyridin-3-yl)ethanol is an active pharmaceutical ingredient and a pharmaceutical adjuvant1. It is slightly soluble in water1.
Synthesis Analysis
The synthesis of 1-(6-Bromopyridin-3-yl)ethanol involves the reaction of 1-(6-Bromopyridin-3-yl)ethanone with sodium tetrahydroborate in ethanol and water at room temperature for 30 minutes2. The reaction solution is then concentrated under reduced pressure, and water is added to the concentrate. After extraction with ethyl acetate, the organic layer is washed with water and brine, and then dried with anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to obtain the crude product2.
Molecular Structure Analysis
Unfortunately, I couldn’t find specific information on the molecular structure analysis of 1-(6-Bromopyridin-3-yl)ethanol.Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 1-(6-Bromopyridin-3-yl)ethanol is a reduction reaction2. Sodium borohydride, a reducing agent, is used to reduce 1-(6-Bromopyridin-3-yl)ethanone to 1-(6-Bromopyridin-3-yl)ethanol2.
Physical And Chemical Properties Analysis
1-(6-Bromopyridin-3-yl)ethanol has a molecular weight of 202.053. It is stored in an inert atmosphere at a temperature between 2-8°C3. The compound is slightly soluble in water1.Scientific Research Applications
Hydrogen Production from Bio-ethanol
Bio-ethanol, an alcohol similar to the one , has been identified as a promising renewable energy carrier. Research has shown that reforming bio-ethanol provides an effective method for hydrogen production, which is crucial for fuel cell applications. Catalysts, particularly Rh and Ni, have been highlighted for their role in enhancing the hydrogen production process through ethanol reforming. This suggests that derivatives of ethanol, potentially including "1-(6-Bromopyridin-3-yl)ethanol," could be of interest in developing new catalysts or processes for renewable energy production (Ni, Leung, & Leung, 2007).
Biochemical Production and Purification
Ethanol and its derivatives are central to the production and purification of various biochemicals. For instance, the separation and purification processes of biologically produced 1,3-propanediol and 2,3-butanediol, which have wide applications, heavily rely on ethanol. This indicates the potential for "1-(6-Bromopyridin-3-yl)ethanol" in similar purification processes of other valuable biochemicals, given its unique properties that may influence solubility, reactivity, and separation efficiency (Xiu & Zeng, 2008).
Ethanol Blends in Fuel Technology
The blending of ethanol with diesel to create ethanol-diesel blends has been studied for its potential to reduce particulate emissions in engines. This area of research is significant for environmental sustainability and improving fuel efficiency. The properties of "1-(6-Bromopyridin-3-yl)ethanol," such as volatility, solubility, and combustion characteristics, could be explored for optimizing fuel blends and enhancing their environmental and performance benefits (Hansen, Zhang, & Lyne, 2005).
Safety And Hazards
The safety information for 1-(6-Bromopyridin-3-yl)ethanol includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)3. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others3.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of 1-(6-Bromopyridin-3-yl)ethanol.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
1-(6-bromopyridin-3-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOJZKXYIAXLDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromopyridin-3-yl)ethanol |
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